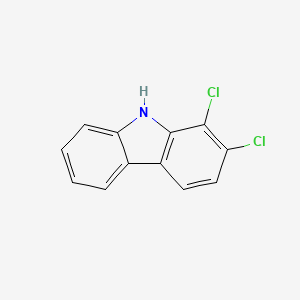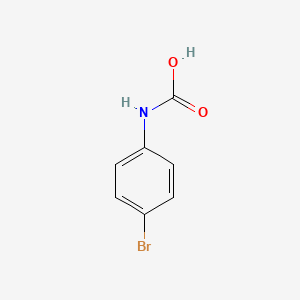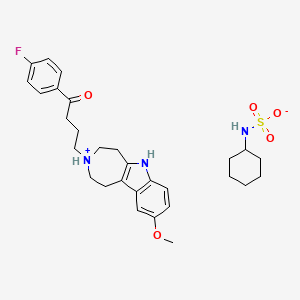
Butyrophenone, 4'-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate is a complex organic compound that belongs to the class of butyrophenones These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate typically involves multi-step organic reactions. The process may start with the preparation of the butyrophenone core, followed by the introduction of the fluoro and methoxy groups. The azepinoindole moiety is then constructed, and finally, the cyclohexanesulfamate group is attached under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions could target the carbonyl group in the butyrophenone core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluoro or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural similarity to known antipsychotics suggests it could interact with neurotransmitter receptors.
Medicine
Medically, the compound could be explored for its therapeutic potential in treating psychiatric disorders, given its butyrophenone backbone.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate would likely involve interaction with specific molecular targets such as neurotransmitter receptors. The compound’s effects could be mediated through pathways involving dopamine or serotonin receptors, similar to other butyrophenones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: A well-known antipsychotic with a butyrophenone structure.
Droperidol: Another antipsychotic used for its sedative properties.
Benperidol: The most potent antipsychotic in the butyrophenone class.
Eigenschaften
CAS-Nummer |
23901-27-1 |
|---|---|
Molekularformel |
C29H38FN3O5S |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
N-cyclohexylsulfamate;1-(4-fluorophenyl)-4-(9-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-3-ium-3-yl)butan-1-one |
InChI |
InChI=1S/C23H25FN2O2.C6H13NO3S/c1-28-18-8-9-21-20(15-18)19-10-13-26(14-11-22(19)25-21)12-2-3-23(27)16-4-6-17(24)7-5-16;8-11(9,10)7-6-4-2-1-3-5-6/h4-9,15,25H,2-3,10-14H2,1H3;6-7H,1-5H2,(H,8,9,10) |
InChI-Schlüssel |
JIBMPRDHZSYKNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.C1CCC(CC1)NS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


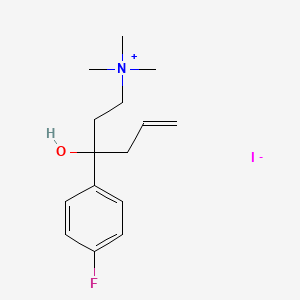

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
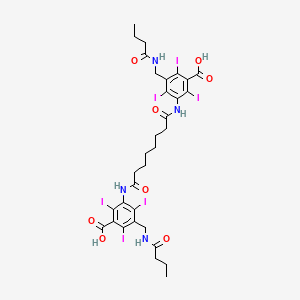
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
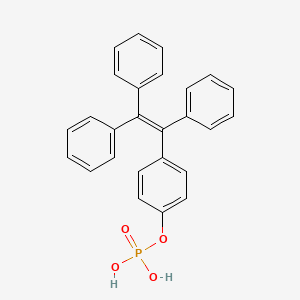
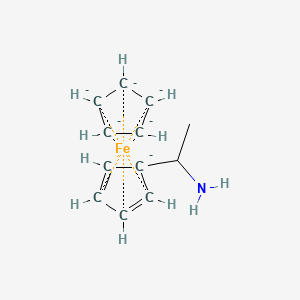
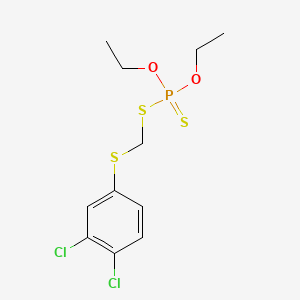
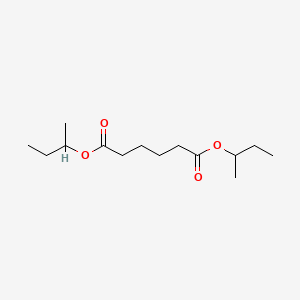
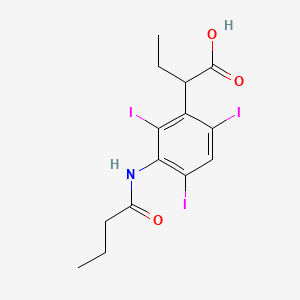
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

